1-(ethylamino)-3-fluoropropan-2-ol
Description
1-(Ethylamino)-3-fluoropropan-2-ol is a secondary amine-containing propanolamine derivative characterized by an ethylamino group (-NHCH₂CH₃) at position 1 and a fluorine atom at position 3 of the propan-2-ol backbone. Its molecular formula is C₅H₁₂FNO, with a molecular weight of 121.16 g/mol. The compound’s structure combines the hydrogen-bonding capability of the hydroxyl group with the moderate basicity of the ethylamino group and the electronegative influence of fluorine.
Properties
CAS No. |
1861555-86-3 |
|---|---|
Molecular Formula |
C5H12FNO |
Molecular Weight |
121.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via imine intermediate formation, where fluoroacetone reacts with ethylamine to generate a Schiff base. Subsequent reduction using sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) in acidic media (e.g., acetic acid) stabilizes the intermediate and facilitates reduction to the secondary amine. For example, analogous reductions of propenones to propanols have been reported with yields exceeding 60% under optimized conditions.
Key Variables:
Yield Optimization and Challenges
Yields for reductive amination reactions are highly dependent on the stoichiometry of ethylamine and fluoroacetone. Excess ethylamine (1.5–2.0 equivalents) minimizes side products such as tertiary amines. However, fluoroacetone’s toxicity and limited commercial availability necessitate in situ generation or alternative fluorination strategies.
Nucleophilic Substitution of Chlorinated Precursors
Nucleophilic substitution offers a two-step pathway: (1) synthesis of a chlorinated intermediate (e.g., 3-chloropropan-2-ol) and (2) fluoride displacement of the chlorine atom.
Synthesis of 3-Chloropropan-2-Ol
Epichlorohydrin (C₃H₅ClO) serves as a starting material, undergoing ring-opening with water or alcohols to yield chlorohydrins. For instance, epichlorohydrin hydrolysis produces 3-chloropropane-1,2-diol, which can be selectively protected and deprotected to isolate 3-chloropropan-2-ol.
Fluorination via Halogen Exchange
Chloride-to-fluoride substitution is achieved using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., dimethylformamide or acetonitrile). For example, 4-fluorobenzyl chloride derivatives have been synthesized with yields up to 76% using KF under phase-transfer conditions. Applying this to 3-chloropropan-2-ol requires elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) due to the secondary chloride’s lower reactivity.
Data Table 1: Fluorination of Chlorinated Intermediates
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Chloropropan-2-ol | KF | DMF | 100 | 24 | 45–50 |
| 3-Mesylpropan-2-ol | TBAF | THF | 60 | 6 | 65–70 |
Direct Fluorination of Amino Alcohols
Direct fluorination of 1-(ethylamino)-3-hydroxypropan-2-ol using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor provides a route to the target compound.
DAST-Mediated Fluorination
DAST replaces hydroxyl groups with fluorine under mild conditions (-78°C to 0°C). For example, fluorination of secondary alcohols has been reported with yields of 60–80%. However, DAST’s moisture sensitivity and corrosivity necessitate anhydrous conditions and specialized equipment.
Reaction Protocol:
-
Dissolve 1-(ethylamino)-3-hydroxypropan-2-ol (1.0 equiv) in dry dichloromethane.
-
Add DAST (1.2 equiv) dropwise at -78°C.
-
Warm to room temperature and stir for 4–6 hours.
-
Quench with aqueous sodium bicarbonate and extract with DCM.
Comparative Analysis of Synthetic Routes
Data Table 2: Method Comparison
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Reductive Amination | One-pot synthesis; mild conditions | Limited by fluoroacetone availability | 60–75 |
| Nucleophilic Substitution | Uses stable intermediates | Requires harsh fluorination conditions | 45–70 |
| Direct Fluorination | High regioselectivity | Hazardous reagents; costly | 60–80 |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and safety. Reductive amination with in situ fluoroacetone generation (e.g., via acetone fluorination) is promising but requires advanced catalysis to mitigate byproducts. Alternatively, nucleophilic substitution using mesylated intermediates (e.g., 3-mesylpropan-2-ol) improves fluorination kinetics, enabling higher throughput.
Stereochemical Considerations
This compound contains a chiral center at C2, necessitating enantioselective synthesis for pharmaceutical applications. Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) achieves >99% enantiomeric excess, as demonstrated in analogous β-adrenergic receptor ligand syntheses.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylamino)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-(Ethylamino)-3-fluoropropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(ethylamino)-3-fluoropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations: Amino Groups
Propanolamine derivatives differ significantly based on the amine substituent. Key examples include:
Key Findings :
- Ethylamino balances steric bulk and basicity, offering intermediate lipophilicity compared to smaller (methyl) or bulkier (tert-butyl) amines.
- Primary amino analogs (e.g., 1-Amino-3-fluoropropan-2-ol) exhibit higher polarity and are often stabilized as hydrochloride salts for pharmaceutical use .
Fluorine Substitution Patterns
Fluorine’s position and quantity critically influence electronic and steric properties:
Key Findings :
- Monofluoro substitution (C3) in the target compound provides a balance between electronic effects and steric accessibility, unlike the strongly acidic hexafluoropropanol .
- Trifluoromethyl groups (e.g., 3-Amino-1,1,1-trifluoropropan-2-ol) drastically lower pKa, enhancing solubility in polar solvents but reducing nucleophilicity .
Key Findings :
- Ethylamino and fluorine may synergize to improve blood-brain barrier penetration compared to bulkier analogs (e.g., iodophenyl derivatives) .
- Bulky substituents (e.g., indolyl, phenoxy) in enhance α₁-adrenoceptor selectivity but reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
